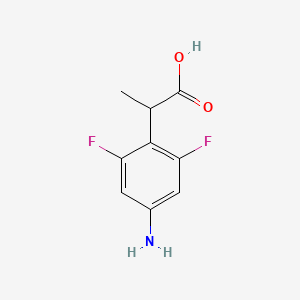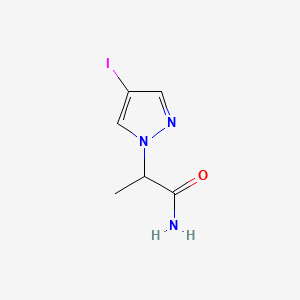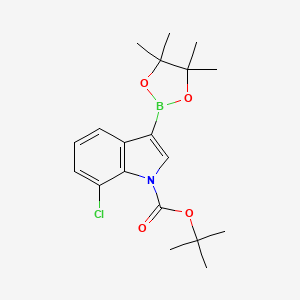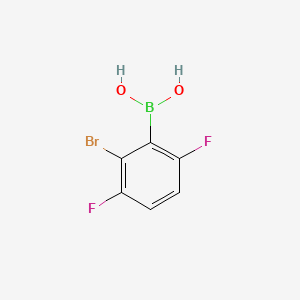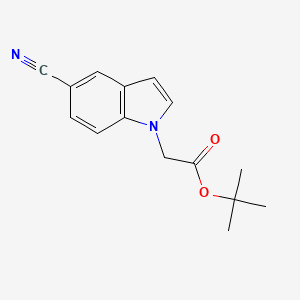
6-Nitro-5-(trifluoromethyl)-1H-indole
Descripción general
Descripción
6-Nitro-5-(trifluoromethyl)-1H-indole, also known as NTI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent and selective antagonist of the G protein-coupled receptor, GPR35, which is involved in a variety of physiological processes. In
Aplicaciones Científicas De Investigación
6-Nitro-5-(trifluoromethyl)-1H-indole has been extensively studied in scientific research due to its unique properties as a selective antagonist of GPR35. This receptor is involved in a variety of physiological processes, including immune response, inflammation, and pain perception. 6-Nitro-5-(trifluoromethyl)-1H-indole has been shown to have potential therapeutic applications in the treatment of inflammatory diseases, such as Crohn's disease and rheumatoid arthritis.
Mecanismo De Acción
6-Nitro-5-(trifluoromethyl)-1H-indole acts as a selective antagonist of GPR35 by binding to the receptor and preventing its activation by endogenous ligands. This results in a decrease in downstream signaling pathways that are involved in inflammatory responses. 6-Nitro-5-(trifluoromethyl)-1H-indole has also been shown to have an allosteric effect on the receptor, which enhances its antagonistic activity.
Biochemical and Physiological Effects:
6-Nitro-5-(trifluoromethyl)-1H-indole has been shown to have significant effects on inflammatory processes in the body. In animal studies, 6-Nitro-5-(trifluoromethyl)-1H-indole has been shown to reduce inflammation in the colon and joints, which suggests its potential therapeutic application in the treatment of inflammatory diseases. 6-Nitro-5-(trifluoromethyl)-1H-indole has also been shown to have an analgesic effect, reducing pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-Nitro-5-(trifluoromethyl)-1H-indole in laboratory experiments has several advantages, including its selectivity for GPR35 and its ability to modulate inflammatory responses. However, the complex synthesis of 6-Nitro-5-(trifluoromethyl)-1H-indole and its potential toxicity in high doses are limitations to its use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 6-Nitro-5-(trifluoromethyl)-1H-indole. One area of interest is the development of more efficient and cost-effective synthesis methods for 6-Nitro-5-(trifluoromethyl)-1H-indole. Another area of research is the exploration of the potential therapeutic applications of 6-Nitro-5-(trifluoromethyl)-1H-indole in the treatment of inflammatory diseases. Additionally, further studies are needed to investigate the potential toxicity of 6-Nitro-5-(trifluoromethyl)-1H-indole and its long-term effects on the body.
Conclusion:
In conclusion, 6-Nitro-5-(trifluoromethyl)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its unique properties as a selective antagonist of GPR35. Its potential therapeutic applications in the treatment of inflammatory diseases and its analgesic effects make it a promising area of research. However, the complex synthesis of 6-Nitro-5-(trifluoromethyl)-1H-indole and its potential toxicity in high doses are limitations to its use in laboratory experiments. Further research is needed to explore the potential applications of 6-Nitro-5-(trifluoromethyl)-1H-indole and to investigate its long-term effects on the body.
Propiedades
IUPAC Name |
6-nitro-5-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-5-1-2-13-7(5)4-8(6)14(15)16/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDTXCCAODLGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731509 | |
| Record name | 6-Nitro-5-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1236060-61-9 | |
| Record name | 6-Nitro-5-(trifluoromethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236060-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-5-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






